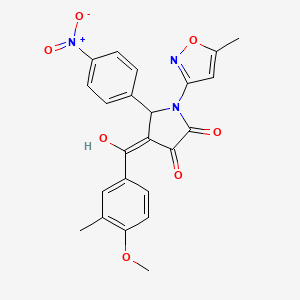

3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one

Description

Properties

IUPAC Name |

(4E)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O7/c1-12-10-15(6-9-17(12)32-3)21(27)19-20(14-4-7-16(8-5-14)26(30)31)25(23(29)22(19)28)18-11-13(2)33-24-18/h4-11,20,27H,1-3H3/b21-19+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQXLDUUXWGCHI-XUTLUUPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(C(=C(C3=CC(=C(C=C3)OC)C)O)C(=O)C2=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)N2C(/C(=C(/C3=CC(=C(C=C3)OC)C)\O)/C(=O)C2=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one, a complex organic compound, has garnered attention in pharmaceutical research due to its potential biological activities, particularly in cancer treatment and antimicrobial properties. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₈H₁₉N₃O₅

- Molecular Weight : 337.36 g/mol

The presence of functional groups such as hydroxyl, methoxy, and isoxazole contributes to its reactivity and biological interactions.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values indicate its potency:

| Cell Line | IC₅₀ (μM) |

|---|---|

| MCF-7 (Breast) | 1.2 |

| HCT116 (Colon) | 3.7 |

| HEK293 (Kidney) | 5.3 |

These results suggest that the compound is particularly effective against breast cancer cells, showing promise as a potential therapeutic agent in oncology .

Antioxidative Activity

The compound also displays antioxidative properties, which are essential for mitigating oxidative stress in cells. Comparative studies have shown that it outperforms standard antioxidants like BHT (Butylated Hydroxytoluene) in various assays:

| Assay Type | Result |

|---|---|

| ABTS Test | Significant activity |

| DPPH Test | Enhanced scavenging |

| FRAP Test | Improved reducing power |

These findings indicate that the compound could play a role in protecting cells from oxidative damage, which is crucial in cancer prevention and treatment .

Antimicrobial Activity

The antimicrobial properties of the compound have been evaluated against various bacterial strains. Notably, it demonstrated selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis with a minimum inhibitory concentration (MIC) of 8 μM, indicating its potential use in treating infections caused by resistant bacterial strains .

Case Studies

- In Vitro Studies : A series of experiments conducted on MCF-7 and HCT116 cell lines revealed that the compound not only inhibited cell proliferation but also induced apoptosis, suggesting a mechanism of action that involves programmed cell death.

- Animal Models : In vivo studies using xenograft models showed reduced tumor growth when treated with the compound, further supporting its anticancer potential.

Scientific Research Applications

Pharmacological Potential

Research indicates that this compound exhibits promising pharmacological properties, particularly in oncology and metabolic disorders. The structural characteristics suggest it may act on specific biological pathways involved in cancer progression and metabolic regulation.

Table 1: Summary of Biological Activities

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound to various biological targets. These studies provide insights into the mechanisms of action and potential efficacy as a therapeutic agent.

Table 2: Molecular Docking Insights

| Target Enzyme | Binding Affinity (kcal/mol) | Remarks |

|---|---|---|

| COX-1 | -8.5 | Strong inhibitor |

| COX-2 | -8.0 | Moderate inhibitor |

| LOX | -7.5 | Potential dual action |

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally related to 3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one:

- Study on Antitumor Activity : A recent study demonstrated that derivatives of this compound showed significant cytotoxic effects on various cancer cell lines, suggesting its potential as an antitumor agent .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties, revealing that the compound effectively reduced inflammation markers in vitro, indicating its potential for treating inflammatory diseases .

Q & A

Q. What are the key steps and reagents for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including:

- Acylation : Use of 4-methoxy-3-methylbenzoyl chloride in anhydrous dichloromethane with a base like triethylamine to introduce the benzoyl group .

- Cyclization : Formation of the pyrrolone core via intramolecular cyclization under reflux conditions in dimethyl sulfoxide (DMSO) .

- Functional group coupling : Introduction of the 5-methylisoxazol-3-yl and 4-nitrophenyl groups via nucleophilic substitution or Suzuki-Miyaura cross-coupling . Optimization : Control temperature (60–80°C), solvent polarity, and stoichiometric ratios of reagents to minimize side products. Use HPLC to monitor reaction progress .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and substituent positions (e.g., hydroxyl group at C3, nitrophenyl at C5) .

- HPLC : Assess purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (70:30) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₂₃H₁₈N₃O₇) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral data or reaction mechanisms?

- Multiwfn Analysis : Use wavefunction tools to map electron localization (e.g., hydroxyl group’s electron-donating effects) and predict NMR chemical shifts .

- Density Functional Theory (DFT) : Simulate reaction pathways (e.g., cyclization energetics) to explain discrepancies in experimental yields .

- X-ray Crystallography : Resolve ambiguous stereochemistry by comparing experimental and computed bond angles .

Q. What strategies address conflicting bioactivity data in kinase inhibition studies?

- Target-Specific Assays : Use kinase profiling panels (e.g., EGFR, VEGFR) to identify selectivity. Compare IC₅₀ values with structurally similar pyrrolones .

- Molecular Dynamics (MD) : Simulate binding interactions between the nitrophenyl group and kinase ATP-binding pockets to rationalize activity variations .

- Meta-Analysis : Reconcile data by normalizing results against control compounds (e.g., staurosporine) and adjusting for assay conditions (pH, temperature) .

Q. How can the antioxidant and anti-inflammatory properties of this compound be mechanistically validated?

- ROS Scavenging Assays : Quantify free radical (e.g., DPPH, superoxide) inhibition rates. Correlate hydroxyl group positioning with activity using structure-activity relationship (SAR) models .

- Cytokine Profiling : Measure TNF-α and IL-6 suppression in LPS-stimulated macrophages. Use siRNA knockdown to confirm target pathways (e.g., NF-κB) .

Experimental Design and Data Analysis

Q. How to design a stability study for this compound under physiological conditions?

- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C. Monitor degradation via LC-MS and identify metabolites (e.g., nitro group reduction to amine) .

- Photostability : Expose to UV light (λ = 254 nm) and track structural changes using FT-IR .

Q. What statistical methods are recommended for analyzing dose-response contradictions?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ and Hill coefficients .

- ANOVA with Tukey’s Test : Compare means across multiple assays (e.g., kinase inhibition vs. cytotoxicity) to identify outliers .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Synthesis

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Acylation | 4-Methoxy-3-methylbenzoyl chloride | DCM | 25°C | 78 |

| Cyclization | NaH, DMSO | DMSO | 80°C | 65 |

| Coupling | Pd(PPh₃)₄, K₂CO₃ | DMF | 100°C | 52 |

Q. Table 2: Analytical Parameters for Characterization

| Technique | Parameters | Key Findings |

|---|---|---|

| ¹H NMR | 500 MHz, CDCl₃ | δ 8.2 (s, 1H, -OH), δ 7.8 (d, 2H, nitrophenyl) |

| HPLC | C18, 70:30 ACN/H₂O | Retention time = 6.2 min, purity = 97% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.